molecular formula C17H19FN2OS B11618368 [1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione

[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione

Cat. No.: B11618368
M. Wt: 318.4 g/mol
InChI Key: ZKIBEWYNAKLJLA-UHFFFAOYSA-N
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Description

4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group, dimethyl groups, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the fluorophenyl and dimethyl groups. The final step involves the attachment of the morpholine ring through a carbothioyl linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Difluorodiphenylmethane
  • Bis(4-fluorophenyl)methane
  • 4,4’-Difluorodiphenylmethanone

Uniqueness

Compared to similar compounds, 4-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19FN2OS

Molecular Weight

318.4 g/mol

IUPAC Name

[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C17H19FN2OS/c1-12-11-16(17(22)19-7-9-21-10-8-19)13(2)20(12)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3

InChI Key

ZKIBEWYNAKLJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=S)N3CCOCC3

Origin of Product

United States

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